

Application Notes and Protocols for the Spectroscopic Analysis of (-)-Yomogin

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Compound of Interest

Compound Name: (-)-Yomogin

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(-)-Yomogin** is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Accurate structural elucidation and characterization are crucial for its study and potential therapeutic applications. This document provides detailed application notes and protocols for the analysis of **(-)-Yomogin** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure and purity.

I. Molecular and Spectroscopic Data of (-)-Yomogin

(-)-Yomogin has the molecular formula $C_{15}H_{16}O_3$ and a molecular weight of 244.28 g/mol ^[1]. Its structure has been elucidated through various spectroscopic methods, primarily NMR and MS.

Data Presentation: NMR Spectral Data

The following tables summarize the 1H and ^{13}C NMR spectral data for **(-)-Yomogin**, compiled from published literature. These values are essential for the identification and structural verification of the compound.

Table 1: 1H NMR Spectral Data of **(-)-Yomogin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.55	m	
2	1.80, 2.10	m	
3	1.95	m	
4	5.85	d	9.5
5	6.20	d	9.5
6	4.05	t	9.0
9	1.60, 2.20	m	
13a	5.40	d	
13b	6.15	d	
14-CH ₃	1.10	s	
15-CH ₃	1.85	s	

Table 2: ¹³C NMR Spectral Data of (-)-Yomogin

Position	Chemical Shift (δ , ppm)
1	40.5
2	25.0
3	35.5
4	125.0
5	140.0
6	82.0
7	148.0
8	120.0
9	45.0
10	48.0
11	138.0
12	170.0
13	121.0
14	18.0
15	20.0

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Data Presentation: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of **(-)-Yomogin**.

Table 3: High-Resolution Mass Spectrometry Data for **(-)-Yomogin**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	245.1121	245.1123
[M+Na] ⁺	267.0941	267.0944

II. Experimental Protocols

Detailed methodologies are provided below for the NMR and mass spectrometry analysis of **(-)-Yomogin**.

Protocol 1: NMR Spectroscopy Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of **(-)-Yomogin**.

Materials:

- **(-)-Yomogin** sample
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the purified **(-)-Yomogin** sample.
 - Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
 - Vortex the vial to ensure complete dissolution.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Calibration:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution and lineshape.
 - Reference the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.
- ^1H NMR Acquisition:
 - Acquire a standard 1D ^1H NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zg30
 - Spectral width: 12-16 ppm
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Spectral width: 200-240 ppm
 - Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds
- Number of scans: 1024-4096
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Perform baseline correction.
 - Integrate the peaks in the ^1H spectrum.
 - Pick and label the peaks in both ^1H and ^{13}C spectra.

Protocol 2: Mass Spectrometry Analysis

Objective: To determine the accurate mass and fragmentation pattern of **(-)-Yomogin**.

Materials:

- **(-)-Yomogin** sample
- Methanol (LC-MS grade)
- Formic acid (optional, for enhancing ionization)

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **(-)-Yomogin** in methanol at a concentration of 1 mg/mL.

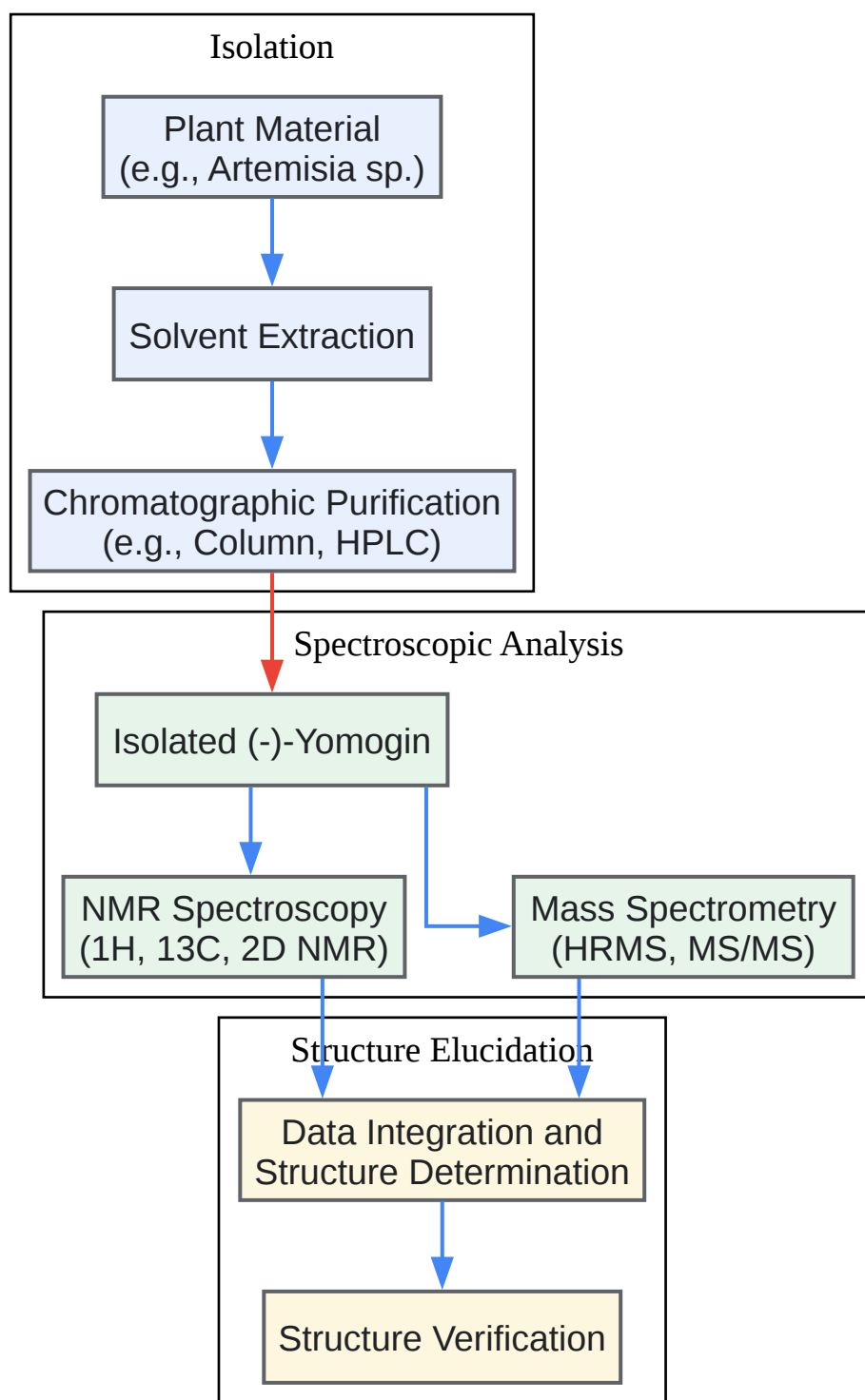
- Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with methanol.
- For positive ion mode, 0.1% formic acid can be added to the solvent to promote protonation.
- Instrument Setup and Calibration:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
 - Set the ESI source parameters:
 - Ionization mode: Positive (or negative, depending on the desired adduct)
 - Capillary voltage: 3.5-4.5 kV
 - Nebulizer gas (N₂): 1-2 Bar
 - Drying gas (N₂): 6-10 L/min
 - Drying gas temperature: 180-220 °C
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
 - Acquire full scan mass spectra over a mass range of m/z 100-500.
 - For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 245.11) and applying collision-induced dissociation (CID).
- Data Analysis:
 - Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).
 - Use the accurate mass to calculate the elemental composition.

- Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

III. Visualizations

Workflow for Spectroscopic Analysis of (-)-Yomogin

The following diagram illustrates the general workflow for the isolation and structural elucidation of (-)-Yomogin.

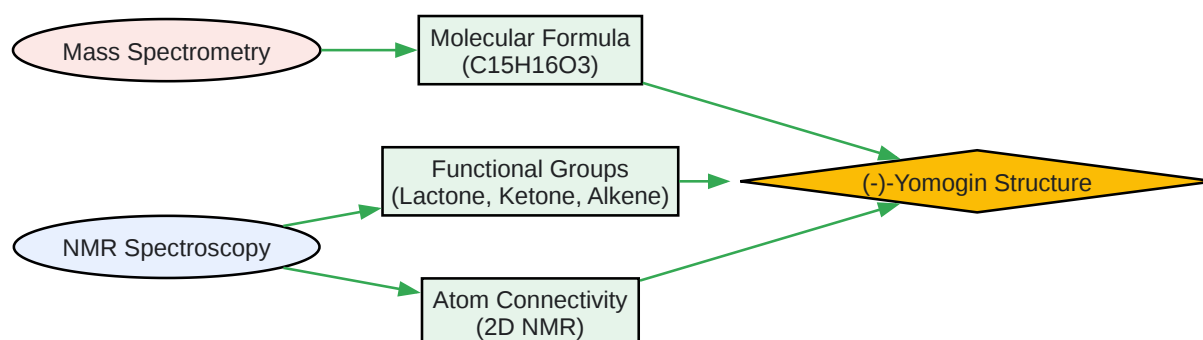


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Workflow for the analysis of **(-)-Yomogin**.

Logical Relationship in Spectroscopic Data Analysis

This diagram shows the logical flow of information from different spectroscopic techniques to confirm the structure of **(-)-Yomogin**.



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Logical flow for structure elucidation.

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References

- 1. Yomogin | C15H16O3 | CID 174865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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